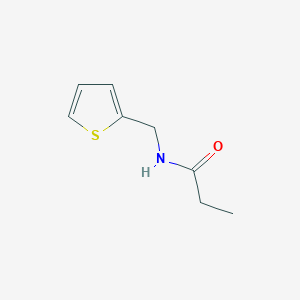

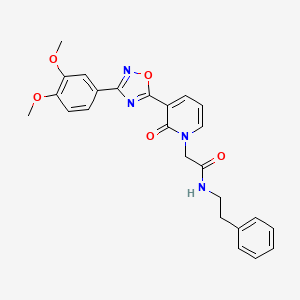

![molecular formula C23H23NO7 B2497390 methyl 4-({7-[(diethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 637752-77-3](/img/structure/B2497390.png)

methyl 4-({7-[(diethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis Methyl 4-({7-[(diethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate's synthesis, while not directly outlined in the provided research, can be inferred from similar compounds. Synthesis often involves a multi-step reaction process, starting from coumarin derivatives. For instance, the synthesis of related coumarin compounds involves reactions that can include esterification, alkylation, and carbamoylation steps under specific conditions to introduce various functional groups to the coumarin nucleus (Manolov, Morgenstern, & Hegetschweiler, 2012).

Molecular Structure Analysis Molecular structure analysis of similar compounds reveals detailed geometric parameters and intramolecular interactions. For example, ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate demonstrates intramolecular hydrogen bonding between the hydroxy group of one coumarin unit and the carbonyl group of another, highlighting the complex nature of these molecules' structures and their potential for diverse chemical behavior (Manolov, Morgenstern, & Hegetschweiler, 2012).

Chemical Reactions and Properties Compounds containing the coumarin moiety often participate in a range of chemical reactions, leveraging the reactivity of the carbonyl group and other functional groups. For instance, derivatives of coumarin have been shown to undergo cycloaddition reactions, showcasing their versatility in synthetic chemistry applications (Moser, Bertolasi, & Vaughan, 2005).

Physical Properties Analysis The physical properties of these compounds, such as crystallinity, solubility, and melting points, can significantly influence their application in various fields. For example, the crystal structure and solubility in different solvents are crucial for their use in material science and pharmaceutical formulations. Specific structural analyses reveal the crystalline nature and packing of these molecules, offering insights into their stability and reactivity (Abou, Sessouma, Djandé, Saba, & Kakou-Yao, 2012).

Chemical Properties Analysis The chemical properties, such as reactivity towards different reagents, photophysical properties, and electrochemical behavior, are pivotal in determining the applications of these compounds. Investigations into related molecules have shown a variety of chemical behaviors, including reactions with nucleophiles and electrophiles, photodegradation, and electrochemical redox properties. These properties are crucial for developing new materials and pharmaceutical agents (Kim, Cho, Kim, Kwon, Kang, Sohn, & Kim, 2021).

Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis and Structure : The compound ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was synthesized, and its structure was determined using single-crystal X-ray crystallography. It was found to crystallize in the triclinic crystal system, showcasing the detailed molecular arrangement and intermolecular interactions within the structure I. Manolov, B. Morgenstern, & K. Hegetschweiler, 2012.

Antibacterial Activity

- Antibacterial Effects : New derivatives of 4-hydroxy-chromen-2-one were synthesized, characterized, and their antibacterial activity was evaluated. These compounds showed high levels of bacteriostatic and bactericidal activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus, demonstrating the potential of such compounds in the development of new antibacterial agents A. Behrami & Florent Dobroshi, 2019.

Material Science Applications

- Dielectric Properties : Polymers functionalized with coumarone and diethanolamine were synthesized, and their dielectric properties were explored. These studies provide insights into the electronic features and applications of such polymers in electronic devices F. Bezgin, N. Ayaz, & K. Demirelli, 2015.

Chemistry and Catalysis

- Iron-Catalyzed Benzylation : Research demonstrated the efficiency of iron-catalyzed benzylation of 1,3-dicarbonyl compounds, leading to the synthesis of pharmaceutically interesting compounds. This work emphasizes the use of inexpensive catalysts in organic synthesis Jette Kischel et al., 2007.

Photophysical Properties

- Fluorescence Sensor for Iron(III) Ions : A study on coumarin–triazole derivatives explored their application as fluorescence sensors for detecting iron(III) ions. These compounds were found to be highly sensitive and selective, highlighting their potential in environmental and biological monitoring S. Joshi et al., 2015.

properties

IUPAC Name |

methyl 4-[7-(diethylcarbamoyloxy)-2-methyl-4-oxochromen-3-yl]oxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO7/c1-5-24(6-2)23(27)31-17-11-12-18-19(13-17)29-14(3)21(20(18)25)30-16-9-7-15(8-10-16)22(26)28-4/h7-13H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSNALVAMJRAMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2497308.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2497313.png)

![4-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2497317.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2497319.png)

![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]-1-benzofuran-3-carboxamide](/img/structure/B2497320.png)

![N-(2-oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)acetamide](/img/structure/B2497322.png)

![3-(4-methoxyphenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2497323.png)

![1'-(2-methylquinoline-8-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2497326.png)

![8-(Furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2497327.png)